MDR Reversal Activity: Head-to-Head Comparison with 3-Pyridin-3-yl-6-(pyridazin-3-yl) Analog in MCF-7/ADR Cells
The target compound exhibits multidrug resistance (MDR) reversal activity against the doxorubicin-resistant MCF-7/ADR breast cancer cell line that is quantitatively characterized against its closest patented analog. In the assay system described in patent CN113995754B, both the target 6-phenyl-3-pyridin-3-yl-5,6-dihydro derivative (Compound I) and the 3-pyridin-3-yl-6-(pyridazin-3-yl) analog (Compound II) were evaluated for their ability to reverse resistance at a fixed concentration of 10 μM, using the reversal fold (RF) as the metric. The target compound demonstrated a reversal fold of 39.3, while the pyridazin-3-yl analog exhibited a reversal fold of 28.4 under identical conditions [1]. This represents a 1.38-fold higher reversal potency conferred by the 6-phenyl substitution relative to the 6-pyridazin-3-yl substitution on the same dihydro-triazolo-thiadiazole core.
| Evidence Dimension | Multidrug resistance reversal activity (Reversal Fold, RF) in MCF-7/ADR doxorubicin-resistant breast cancer cells |
|---|---|
| Target Compound Data | RF = 39.3 at 10 μM (Compound I; 6-phenyl-3-pyridin-3-yl-5,6-dihydro derivative) |
| Comparator Or Baseline | RF = 28.4 at 10 μM (Compound II; 3-pyridin-3-yl-6-(pyridazin-3-yl) analog); Verapamil positive control RF = 15.2 at 10 μM |
| Quantified Difference | 1.38-fold higher reversal fold vs. pyridazin-3-yl analog; 2.59-fold higher vs. verapamil positive control |
| Conditions | MCF-7/ADR doxorubicin-resistant human breast cancer cell line; MTT assay; compound concentration 10 μM; reversal fold = IC50(doxorubicin alone) / IC50(doxorubicin + reversal agent) |
Why This Matters
For procurement decisions in MDR reversal screening programs, the 6-phenyl substitution yields a quantifiable 38% improvement in reversal potency over the 6-pyridazin-3-yl analog in the same assay, making the target compound the preferred entry for structure–activity relationship (SAR) exploration around the C-6 position.
- [1] CN113995754B – Application of 6-phenyl-3 pyridyl-triazolo[3,4-b]thiadiazole medicine in reversing tumor multidrug resistance. Embodiment data: Compound I (6-phenyl) RF = 39.3; Compound II (6-pyridazin-3-yl) RF = 28.4; Verapamil RF = 15.2. Granted 2021. View Source
